N-(3,4-dimethoxyphenethyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
This compound is a structurally complex small molecule featuring multiple pharmacologically relevant heterocyclic motifs. Its core structure comprises:
- A 3,4-dimethoxyphenethyl group attached via an acetamide linker.
- A 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group.
- A dihydroquinazoline-dione scaffold (2,4-dioxo-3,4-dihydroquinazoline), which is fused to the oxadiazole-methyl moiety.
Properties
CAS No. |
894930-13-3 |
|---|---|
Molecular Formula |
C30H29N5O7 |
Molecular Weight |
571.59 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C30H29N5O7/c1-39-21-11-9-20(10-12-21)28-32-27(42-33-28)18-35-29(37)22-6-4-5-7-23(22)34(30(35)38)17-26(36)31-15-14-19-8-13-24(40-2)25(16-19)41-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,31,36) |
InChI Key |
JSKGIHKWHWYCSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC |
solubility |
soluble |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article provides a detailed examination of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique molecular structure that combines multiple pharmacophores, including a dimethoxyphenethyl group and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 451.50 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds exhibit a range of biological activities due to their ability to interact with multiple cellular targets:
-
Mechanisms of Action :
- Inhibition of Enzymes : Compounds like this compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Kinases : The compound may also affect kinase signaling pathways that are crucial for tumor growth and survival .
- Cytotoxicity Studies :
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Dimethoxyphenethyl group | Enhances lipophilicity and cellular uptake |
| Oxadiazole moiety | Provides anticancer activity through enzyme inhibition |
| Dioxoquinazoline structure | Potentially interacts with DNA or RNA |
In Vitro Studies
Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- HeLa Cells : Exhibited an IC50 value indicating potent cytotoxicity.
- MCF7 Breast Cancer Cells : Showed reduced cell viability upon treatment with the compound.
Molecular Docking Studies
Molecular docking studies suggest that the compound effectively binds to target proteins involved in cancer progression. The binding affinities indicate strong interactions with:
- Telomerase : Implicated in cellular immortality.
- HDAC : Involved in epigenetic regulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several classes of heterocyclic molecules reported in the literature. Below is a detailed analysis of its analogs, focusing on structural variations, synthesis strategies, and inferred pharmacological implications.
Structural Analogues and Key Variations
Pharmacological Implications
- Anticonvulsant Potential: The dichlorophenyl-quinazoline analog () showed in vivo efficacy, suggesting that the dihydroquinazoline-dione core is critical for this activity. The target compound’s 3,4-dimethoxyphenethyl group may enhance blood-brain barrier penetration relative to dichlorophenyl analogs .
- Kinase Inhibition : Compounds with oxadiazole and quinazoline motifs (e.g., ’s CDK5/p25 inhibitors) highlight the role of these heterocycles in ATP-competitive or allosteric binding. The 4-methoxyphenyl-oxadiazole in the target compound could mimic aryl-binding motifs in kinase pockets .
- Solubility and Metabolism : Methoxy groups may improve solubility compared to methyl or halogen substituents (e.g., ’s 3-methyl-oxadiazole), though this could vary with metabolic enzyme interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions starting with dihydroquinazoline derivatives. A common approach includes:
- Coupling reactions : Use N-protected amino acids or glycine derivatives as starting materials, followed by oxidation (e.g., hydrogen peroxide) to form quinazoline-dione intermediates .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
- Temperature control : Reactions are typically heated under reflux (60–100°C) to accelerate bond formation while minimizing side products .
- Catalysts : Bases like potassium carbonate or sodium hydroxide facilitate amide bond formation .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxyphenyl, oxadiazole, and quinazoline moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC/TLC : Monitor reaction progress and purity (>95% purity threshold recommended) .
Q. How should researchers handle stability and storage of this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole and quinazoline groups .
- Moisture control : Use desiccants in storage containers due to hydrolytic instability of the acetamide bond .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of cyclooxygenase (COX) or bacterial enzyme targets .
- Statistical models : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish assay-specific variability from true mechanistic differences .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent variation : Modify the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with ethoxy or halogens) to assess impact on binding affinity .
- Bioisosteric replacement : Replace the 1,2,4-oxadiazole ring with 1,3,4-oxadiazole or triazole to improve metabolic stability .
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with COX-2 or bacterial topoisomerases .
Q. What methodologies are effective for studying metabolic pathways and toxicity?
- Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to identify cytochrome P450-mediated metabolites .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
Methodological Notes
- Contradiction resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- SAR optimization : Prioritize substituents with lower logP values to enhance aqueous solubility .
- Data reproducibility : Include triplicate measurements and positive/negative controls in all assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
